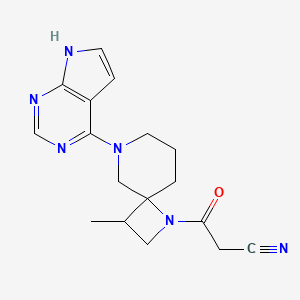
Jak3-IN-7
概要
説明
JAK3-IN-7は、非受容体型チロシンキナーゼであるヤヌスキナーゼファミリーのメンバーであるヤヌスキナーゼ3(JAK3)の選択的阻害剤です。JAK3は、免疫細胞の発達と機能に不可欠なさまざまなサイトカインのシグナル伝達経路において重要な役割を果たします。 This compoundなどのJAK3阻害剤は、自己免疫疾患や特定の癌の治療における潜在的な治療用途のために大きな関心を集めています .
準備方法
合成経路と反応条件
JAK3-IN-7の合成には、通常、重要な中間体の形成とその後の官能基化を含む複数の手順が含まれます。
工業的製造方法
This compoundの工業的製造には、高収率と純度を確保するために合成経路の最適化が必要です。 これには、反応のスケールアップ、反応条件(例:温度、溶媒、触媒)の最適化、結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .
化学反応解析
反応の種類
This compoundは、以下を含むさまざまな化学反応を受けます。
酸化: 分子への酸素原子の導入。
還元: 酸素原子の除去または水素原子の付加。
置換: ある官能基を別の官能基で置き換えること.
一般的な試薬と条件
This compoundの合成および改変で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
カップリング剤: パラジウム触媒、銅触媒.
主要な生成物
これらの反応から生成される主要な生成物は、通常、官能基が改変されたthis compoundの誘導体であり、その生物学的活性を高めたり変化させたりすることができます .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
化学: JAK/STATシグナル伝達経路を研究し、新しい合成方法を開発するためのツール化合物として使用されます。
生物学: 免疫細胞シグナル伝達と機能におけるJAK3の役割を理解するための研究に使用されます。
医学: 関節リウマチや乾癬などの自己免疫疾患や特定の種類の癌の治療における潜在的な治療用途について調査されています。
化学反応の分析
Types of Reactions
JAK3-IN-7 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
科学的研究の応用
JAK3-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of JAK3 in immune cell signaling and function.
Medicine: Investigated for its potential therapeutic applications in treating autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK/STAT pathway.
作用機序
JAK3-IN-7は、JAK3の活性を選択的に阻害することにより、その効果を発揮します。この阻害は、サイトカイン受容体から核へのシグナル伝達に不可欠なJAK/STATシグナル伝達経路を妨げます。 JAK3活性を阻害することにより、this compoundはSTATタンパク質のリン酸化と二量体化を阻止し、免疫細胞の増殖、分化、および生存に関与する遺伝子の転写を阻害します .
類似の化合物との比較
類似の化合物
This compoundと類似の化合物には、以下のような他のJAK阻害剤が含まれます。
トファシチニブ: JAK1、JAK2、およびJAK3に対して活性を示すパンJAK阻害剤。
ルキソリチニブ: JAK1とJAK2の選択的阻害剤。
バリシチニブ: JAK1とJAK2の選択的阻害剤.
独自性
This compoundは、他のJAKファミリーメンバーよりもJAK3に対して高い選択性を示すという点で独自です。 この選択性により、オフターゲット効果が発生する可能性が低くなり、JAK3が重要な役割を果たす疾患の治療可能性が向上します .
類似化合物との比較
Similar Compounds
Similar compounds to JAK3-IN-7 include other JAK inhibitors such as:
Tofacitinib: A pan-JAK inhibitor with activity against JAK1, JAK2, and JAK3.
Ruxolitinib: A selective inhibitor of JAK1 and JAK2.
Uniqueness
This compound is unique in its high selectivity for JAK3 over other JAK family members. This selectivity reduces the likelihood of off-target effects and improves its therapeutic potential for diseases where JAK3 plays a critical role .
特性
分子式 |
C17H20N6O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
3-[3-methyl-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,8-diazaspiro[3.5]nonan-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C17H20N6O/c1-12-9-23(14(24)3-6-18)17(12)5-2-8-22(10-17)16-13-4-7-19-15(13)20-11-21-16/h4,7,11-12H,2-3,5,8-10H2,1H3,(H,19,20,21) |
InChIキー |
YAGUGWDMCPHBFF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C12CCCN(C2)C3=NC=NC4=C3C=CN4)C(=O)CC#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
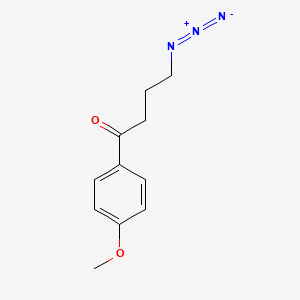
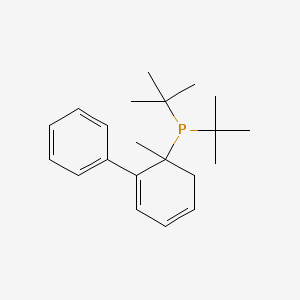
![3-[(dimethylamino)methyl]-3,4-dihydro-2H-chromen-7-amine](/img/structure/B8675612.png)




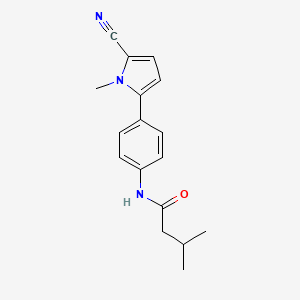
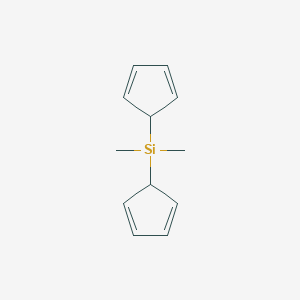
![[2,6-Difluoro-4-(1-hydroxy-1-methyl-ethyl)-phenyl]-acetaldehyde](/img/structure/B8675679.png)

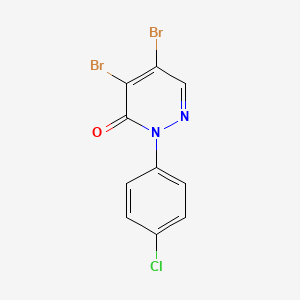

![(1R,5S)-tert-butyl 9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B8675717.png)
